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Compound of Interest

Compound Name: Calcium Green BAPTA-2 AM

Cat. No.: B12394433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcium Green BAPTA-2 AM is a visible light-excitable, fluorescent indicator for intracellular

calcium ([Ca²⁺]i). As a member of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-

tetraacetic acid) family of chelators, it exhibits high selectivity for Ca²⁺ over other divalent

cations such as magnesium. The acetoxymethyl (AM) ester form allows for passive diffusion

across the cell membrane, where intracellular esterases cleave the AM groups, trapping the

active indicator in the cytosol. This indicator is particularly useful for applications in two-photon

laser scanning microscopy (TPLSM), which allows for deeper tissue imaging with reduced

phototoxicity and photobleaching compared to traditional confocal microscopy. These

characteristics make Calcium Green BAPTA-2 AM a valuable tool for studying intracellular

calcium dynamics in various research and drug development contexts.

Quantitative Data
The following tables summarize the key quantitative properties of Calcium Green BAPTA-2
AM and related indicators. Data for the closely related Oregon Green 488 BAPTA-2 is included

for comparison, as it shares a similar chemical structure and its properties are often reported in

the literature.

Table 1: Spectroscopic Properties
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Property Calcium Green BAPTA-2
Oregon Green 488 BAPTA-
2

One-Photon Excitation (λex) ~506 nm ~494 nm

Two-Photon Excitation (λ2PE) Not explicitly found ~900-920 nm

Emission (λem) ~531 nm ~523 nm

Quantum Yield (Ca²⁺-bound) ~0.75[1] ~0.7[2]

Fluorescence Enhancement >37-fold[2] ~14-fold[1][2]

Table 2: Calcium Binding Properties

Property Value

Dissociation Constant (Kd) for Ca²⁺ ~580 nM[2][3][4]

Calcium Concentration Range ~100 nM to >10 µM

Signaling Pathways
Intracellular calcium is a ubiquitous second messenger involved in a multitude of signaling

pathways. Two-photon imaging with Calcium Green BAPTA-2 AM is well-suited to investigate

these pathways with high spatiotemporal resolution.

G-Protein Coupled Receptor (GPCR) Signaling
A common application is the study of Gq-coupled GPCRs, which activate phospholipase C

(PLC) to produce inositol trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic

reticulum (ER), leading to the release of stored calcium into the cytosol.[4][5][6]
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GPCR-mediated intracellular calcium release pathway.

Neurotransmitter Release
In neurons, the influx of calcium through voltage-gated calcium channels (VGCCs) at the

presynaptic terminal is the primary trigger for neurotransmitter release.[3][7][8][9] The binding

of Ca²⁺ to synaptotagmin initiates the fusion of synaptic vesicles with the presynaptic

membrane.[8]
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Calcium-dependent neurotransmitter release at the synapse.
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Experimental Protocols
Stock Solution Preparation

Prepare a stock solution of Calcium Green BAPTA-2 AM. Dissolve the lyophilized powder in

high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.

Aliquot and store. Divide the stock solution into single-use aliquots to avoid repeated freeze-

thaw cycles. Store at -20°C, protected from light and moisture.

Cell Loading Protocol for Adherent Cells
This protocol provides a general guideline and may require optimization for specific cell types.

Plate cells. Seed cells on coverslips or in culture dishes appropriate for microscopy and

allow them to adhere overnight.

Prepare loading buffer. On the day of the experiment, thaw an aliquot of the Calcium Green
BAPTA-2 AM stock solution. Prepare a working solution of 2-5 µM in a suitable buffer (e.g.,

Hanks' Balanced Salt Solution with HEPES). To aid in solubilization, the stock solution can

be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the

buffer.

Load cells. Replace the culture medium with the loading buffer. Incubate the cells for 30-60

minutes at 37°C.

Wash. Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed buffer

to remove excess dye.

De-esterification. Incubate the cells for an additional 30 minutes in fresh buffer to allow for

complete de-esterification of the AM ester by intracellular esterases.

Imaging. The cells are now ready for two-photon calcium imaging.

Protocol for Bulk Loading in Brain Slices
This method is adapted for staining neuronal and glial populations in acute brain slices.[9][10]
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Prepare staining solution. Mix 50 µg of Calcium Green BAPTA-2 AM with 2 µL of 20%

Pluronic F-127 in DMSO and 8 µL of 0.5% Cremophor EL in DMSO. Vortex and sonicate for

10-20 minutes. Add 20 µL of artificial cerebrospinal fluid (aCSF) and mix gently.

Slice preparation. Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in

ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in oxygenated aCSF at

room temperature.

Dye loading. Transfer slices to a small incubation chamber containing the staining solution

diluted in oxygenated aCSF (final dye concentration typically 5-10 µM). Incubate for 30-60

minutes at 32-34°C.

Wash and recovery. Transfer the slices back to regular aCSF for at least 30 minutes before

imaging to allow for de-esterification.

Two-Photon Imaging Protocol
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General workflow for a two-photon calcium imaging experiment.
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Microscope Setup. Use a two-photon microscope equipped with a Ti:Sapphire laser. For

Calcium Green BAPTA-2, a typical excitation wavelength is in the range of 900-920 nm. Use

a dichroic mirror and emission filter appropriate for green fluorescence (e.g., 500-550 nm

bandpass filter).

Image Acquisition.

Locate the loaded cells or region of interest.

Adjust laser power to the minimum necessary to obtain a sufficient signal-to-noise ratio, in

order to minimize phototoxicity.

Acquire a baseline fluorescence recording (F₀) before applying any stimulus.

Record time-series images to capture the fluorescence changes (F) in response to your

experimental manipulation (e.g., drug application, electrical stimulation).

Data Analysis.

Correct for any motion artifacts in the time-series data.

Select regions of interest (ROIs) corresponding to individual cells or subcellular

compartments.

Extract the average fluorescence intensity for each ROI over time.

Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.

This normalization corrects for variations in dye loading and cell thickness.

Concluding Remarks
Calcium Green BAPTA-2 AM is a robust fluorescent indicator for monitoring intracellular

calcium dynamics using two-photon microscopy. Its favorable spectroscopic properties and

high fluorescence enhancement upon calcium binding make it a suitable choice for a wide

range of applications in neuroscience, cell biology, and drug discovery. Proper handling of the

dye and optimization of loading and imaging parameters are crucial for obtaining high-quality,

reproducible data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12394433?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

